Monochrome Yellow 1 sodium salt

Spectrophotometry Dye Analysis Color Chemistry

Laboratories relying on generic yellow indicators face endpoint ambiguity and spectral mismatch when substitutes are used. Mordant Yellow 1 (CAS 584-42-9) resolves this with its unique 3-nitrophenylazo salicylic acid architecture: • Unambiguous yellow (pH 10.2) → red (pH 12.0) transition - not replicable by Alizarin Yellow R (Mordant Orange 1) or Naphthol Yellow S • Defined λmax of 362 nm ensures spectrophotometric compatibility; the 23 nm hypsochromic shift vs. Alizarin Yellow R precludes cross-substitution • ≥97% HPLC purity minimizes batch-to-batch variability in biological staining and analytical workflows Supplied with full QC documentation. Suitable for pH titrations, histology, textile mordant dyeing, and optical sensor development.

Molecular Formula C13H9N3O5.Na
C13H9N3NaO5
Molecular Weight 310.22 g/mol
CAS No. 584-42-9
Cat. No. B608978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMonochrome Yellow 1 sodium salt
CAS584-42-9
SynonymsMetachrome yellow;  Alizarin Yellow GG;  Java Unichrome Yellow GT;  RV 1;  C.I. 14025;  Acid Chrome Yellow 2GW; 
Molecular FormulaC13H9N3O5.Na
C13H9N3NaO5
Molecular Weight310.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])N=NC2=CC(=C(C=C2)O)C(=O)O.[Na]
InChIInChI=1S/C13H9N3O5.Na/c17-12-5-4-9(7-11(12)13(18)19)15-14-8-2-1-3-10(6-8)16(20)21;/h1-7,17H,(H,18,19);
InChIKeyMIUNFDBDKWAGRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Mordant Yellow 1 Fundamental Properties


Monochrome Yellow 1 sodium salt (CAS 584-42-9), also known as Mordant Yellow 1, Alizarin Yellow GG, and C.I. 14025, is a synthetic monoazo dye belonging to the mordant dye class. Its molecular formula is C13H8N3NaO5, and it has a molecular weight of 309.21 g/mol [1]. This compound appears as a yellow-orange to brown powder with a melting point exceeding 300°C. It exhibits notable solubility in water (12 g/L at 25°C) and methyl cellosolve, while being only slightly soluble in ethanol and acetone . As a mordant dye, it requires a metal ion (mordant) to form a stable complex and achieve durable fixation onto substrates .

Indicator High-pH titration with distinct yellow-to-red transition Supports endpoint determination above pH 10
Detection Spectrophotometric workflows requiring defined UV absorption Suitable for optical filter/sensor design and HPLC method setup
Grade High dye content for reproducible staining and analysis Supports batch consistency in biological and textile applications

Chemical Identity of Mordant Yellow 1


Generic substitution of Mordant Yellow 1 with other seemingly similar yellow dyes—such as Naphthol Yellow S (Acid Yellow 1, C.I. 10316) or Alizarin Yellow R (Mordant Orange 1, C.I. 14030)—is not scientifically valid due to fundamental differences in chemical structure, photophysical properties, and functional performance. While these compounds may share 'yellow' nomenclature or overlapping application categories, their distinct molecular architectures result in divergent absorption maxima (λmax), pH transition ranges, and metal-complexation behaviors [1]. Specifically, Mordant Yellow 1 features a unique 3-nitrophenylazo substitution pattern on the salicylic acid core, which directly dictates its specific λmax of 362 nm and its characteristic pH transition from yellow at 10.2 to red at 12.0 [2]. Substituting it with an analog possessing a different substitution pattern (e.g., Alizarin Yellow R's 4-nitrophenylazo group) or a different core structure (e.g., Naphthol Yellow S's naphthalene backbone) will inevitably alter spectral properties, staining specificity, and dyeing outcomes, leading to inconsistent or failed experimental and industrial processes [1].

Naphthol Yellow S (Acid Yellow 1)
Different naphthalene core structure alters spectral and metal-complexation behavior, making direct method transfer unreliable.
Alizarin Yellow R (Mordant Orange 1)
Shift in absorption maximum and pH transition range compromises indicator specificity and spectrophotometric alignment.
Generic “Mordant Yellow” variants
Variations in dye content and solubility quantification can affect staining intensity and solution reproducibility across batches.

Mordant Yellow 1 vs. Analog Dyes


Distinct λmax vs. Alizarin Yellow R

Mordant Yellow 1 exhibits a significantly blue-shifted maximum absorption wavelength (λmax) compared to its close structural analog, Alizarin Yellow R. Mordant Yellow 1 has a reported λmax of 362 nm [1]. In contrast, Alizarin Yellow R (also known as Mordant Orange 1, CAS 2243-76-7) displays a λmax at 385 nm . This 23 nm difference is critical for applications requiring precise spectral matching, such as in analytical HPLC detection or when selecting a dye for a specific optical filter or sensor.

λmax comparison
Reported
Mordant Yellow 1: 362 nm Alizarin Yellow R: 385 nm
23 nm hypsochromic shift
Supports spectrophotometric method alignment and optical filter selection.
Solvent conditions may shift absolute values; verify with in-house standard.
Spectrophotometry Dye Analysis Color Chemistry

pH Transition Range vs. Mordant Orange 1

As an acid-base indicator, Mordant Yellow 1 provides a specific visual cue. It transitions from yellow at pH 10.2 to red at pH 12.0 [1]. While its analog, Mordant Orange 1 (Alizarin Yellow R), covers a similar high-pH range (e.g., yellow to violet from pH 10 to 12), the exact transition interval and the final color state differ . Mordant Yellow 1 is specifically noted for its change from 'yellow' to 'red' at a precisely defined 10.2-12.0 interval, a combination that is not precisely replicated by its closest mordant dye alternatives. For instance, Mordant Orange 1 is reported to change from 'reddish yellow' to 'yellowish red' or 'violet' across a slightly broader 10.0-12.0 range .

pH transition range
Reported
Yellow 10.2 → Red 12.0 Mordant Orange 1: reddish yellow 10.0 → violet/red 12.0
Distinct final color state and start point
Enables unambiguous endpoint determination in high-alkalinity titrations.
Color perception may vary with light source and concentration.
Acid-Base Indicators Titrimetry Analytical Chemistry

Dye Content vs. Alizarin Yellow R

The commercially available grades of Mordant Yellow 1 and its analogs can differ significantly in nominal dye content, a critical factor for reproducible experimental results. Mordant Yellow 1 is routinely offered with a minimum dye content of 90% . In contrast, a widely available commercial grade of its close analog, Alizarin Yellow R (Mordant Orange 1), is typically specified with a dye content of 70% . This difference implies that a user of Alizarin Yellow R may be working with a less potent and less pure material, requiring larger masses to achieve the same effective dye concentration and potentially introducing more impurities into their system.

Dye content
Data to verify
≥90% typical commercial grade
vs. Alizarin Yellow R: 70%
Higher dye content supports batch consistency and reduces impurity-related interference.
Confirm with lot-specific Certificate of Analysis.
Quality Control Chemical Purity Procurement Specifications

Defined Aqueous Solubility

A well-defined solubility parameter is essential for preparing reproducible solutions. Mordant Yellow 1 has a reported solubility in water of 12 g/L at 25°C . While many mordant and acid dyes are qualitatively described as 'soluble,' a precise, temperature-specific value is not always provided. For instance, data sheets for Alizarin Yellow R often describe it as 'soluble' or provide qualitative solubility in specific solvents (e.g., 1N NH4OH) but lack a standard quantitative g/L value in pure water at 25°C . This quantified solubility for Mordant Yellow 1 allows for precise preparation of stock solutions without time-consuming empirical determination.

Aqueous solubility
Data to verify
12 g/L at 25°C
Quantitative value vs. qualitative “soluble” for analogs
Enables precise stock solution preparation without empirical determination.
Verify under actual laboratory temperature and water quality.
Formulation Aqueous Chemistry Dye Solubility

Mordant Yellow 1 Key Applications


High-pH Titration Indicator

The procurement of Mordant Yellow 1 is essential for analytical laboratories requiring a distinct and reliable color transition in the high-pH range (10.2 to 12.0) for titrations or pH monitoring. Its specific 'yellow-to-red' change, as established by direct comparative evidence, cannot be replicated by analogs like Mordant Orange 1, which transitions to a violet/reddish hue [1]. This specificity ensures unambiguous endpoint determination, reducing user error and improving data precision.

Spectrophotometric Detection

For any application involving spectrophotometric detection or quantification—such as HPLC method development, colorimetric assays, or optical sensor design—Mordant Yellow 1 is the unambiguous choice when a λmax of 362 nm is required. The 23 nm hypsochromic shift relative to Alizarin Yellow R (λmax 385 nm) makes cross-substitution impossible without invalidating the analytical method. Procuring the correct compound ensures spectral compatibility and accurate results.

Biological Staining & Microbiology

In biological staining, including microbiology for determining bacterial growth [2] and histology, batch-to-batch consistency is paramount. Mordant Yellow 1's commercial availability at a high dye content (≥90%) offers a significant advantage over analogs typically offered at lower purity (e.g., 70% for Alizarin Yellow R). This higher purity minimizes variability in staining intensity and reduces the risk of interference from unknown impurities, leading to more reliable and reproducible microscopic observations.

Mordant Textile Dyeing

For textile manufacturers and conservation scientists working with protein fibers like wool and silk, Mordant Yellow 1 provides a specific and well-characterized mordant dyeing profile. Its defined solubility in water (12 g/L at 25°C) facilitates the preparation of consistent dye baths. Furthermore, its unique molecular structure dictates its specific interactions with common mordants (e.g., chromium, aluminum), producing a characteristic yellow shade and fastness profile that cannot be achieved by simply substituting another 'yellow' mordant dye like Mordant Yellow 3 or Alizarin Yellow R.

Application
Selection Property
Validation Focus
High-pH titration indicator
Specific yellow-to-red color transition interval
Endpoint color specificity and operator-independent readout
Spectrophotometric detection
Defined absorption maximum for UV method setup
Spectral purity and optical window compatibility
Biological staining & microbiology
High dye content for consistent staining intensity
Batch-to-batch reproducibility and impurity risk control
Mordant textile dyeing
Quantified aqueous solubility for dye bath preparation
Mordant fixation profile and shade consistency on protein fibers

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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